molecular formula C18H34N6O7 B15159887 L-Threonyl-L-alanyl-L-glutaminyl-L-lysine CAS No. 798540-43-9

L-Threonyl-L-alanyl-L-glutaminyl-L-lysine

Cat. No.: B15159887
CAS No.: 798540-43-9
M. Wt: 446.5 g/mol
InChI Key: DIWXBAWFJFNPLV-ZUDIRPEPSA-N
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Description

L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is a tetrapeptide composed of four amino acids: threonine, alanine, glutamine, and lysine. This compound is part of a larger class of peptides that play crucial roles in various biological processes. Peptides like this compound are often studied for their potential therapeutic applications and their role in cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is carefully monitored to ensure high purity and yield, which is crucial for its biological applications.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-alanyl-L-glutaminyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Peptide bonds can be reduced under specific conditions, although this is less common.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while substitution can result in modified peptides with altered biological activity.

Scientific Research Applications

L-Threonyl-L-alanyl-L-glutaminyl-L-lysine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications, including drug delivery and as a component of peptide-based vaccines.

    Industry: Utilized in the development of new materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-alanyl-L-glutaminyl-L-lysine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate cellular pathways by binding to these targets, leading to changes in cellular functions. For example, it may influence protein synthesis, cell signaling, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-alanyl-L-glutaminyl-L-arginine
  • L-Threonyl-L-alanyl-L-glutaminyl-L-phenylalanine
  • L-Threonyl-L-alanyl-L-glutaminyl-L-serine

Uniqueness

L-Threonyl-L-alanyl-L-glutaminyl-L-lysine is unique due to its specific sequence of amino acids, which imparts distinct biological properties. Compared to similar compounds, it may have different binding affinities, stability, and therapeutic potential. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

798540-43-9

Molecular Formula

C18H34N6O7

Molecular Weight

446.5 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid

InChI

InChI=1S/C18H34N6O7/c1-9(22-17(29)14(21)10(2)25)15(27)23-11(6-7-13(20)26)16(28)24-12(18(30)31)5-3-4-8-19/h9-12,14,25H,3-8,19,21H2,1-2H3,(H2,20,26)(H,22,29)(H,23,27)(H,24,28)(H,30,31)/t9-,10+,11-,12-,14-/m0/s1

InChI Key

DIWXBAWFJFNPLV-ZUDIRPEPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)N)O

Origin of Product

United States

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